molecular formula C23H21ClN4O4S B2479411 1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione CAS No. 886954-15-0

1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione

Cat. No. B2479411
CAS RN: 886954-15-0
M. Wt: 484.96
InChI Key: MCBSSWOVDVZKDM-UHFFFAOYSA-N
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Description

1-(3-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C23H21ClN4O4S and its molecular weight is 484.96. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Properties

  • Synthesis and Anticonvulsant Activity : A range of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including compounds similar to the one , have been synthesized and evaluated for their anticonvulsant activity. These compounds displayed promising results in various models of seizures, suggesting their potential as antiepileptic drugs (Rybka et al., 2017); (Kamiński et al., 2011).

Antibacterial and Antimicrobial Activity

  • Antibacterial and Antimicrobial Studies : Compounds with structures related to the compound have been synthesized and shown to exhibit variable and modest antibacterial activity against different bacterial strains (Patel et al., 2011); (Patel & Agravat, 2009).

Synthesis and Pharmacological Evaluation

  • Synthesis and Pharmacological Properties : Several studies have been conducted on the synthesis of related pyrrolidin-2-one derivatives, assessing their pharmacological properties, including antiarrhythmic and antihypertensive activities, as well as alpha-adrenolytic properties (Kulig et al., 2010).

Miscellaneous Applications

  • Other Applications : Various other applications of similar compounds have been explored, including their role as anti-inflammatory and analgesic agents, and their potential in cancer therapy (Abu‐Hashem et al., 2020); (Kumar et al., 2013).

properties

IUPAC Name

1-[3-[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O4S/c1-32-17-6-5-16(24)21-20(17)25-23(33-21)27-11-9-26(10-12-27)22(31)14-3-2-4-15(13-14)28-18(29)7-8-19(28)30/h2-6,13H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCBSSWOVDVZKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)N5C(=O)CCC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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